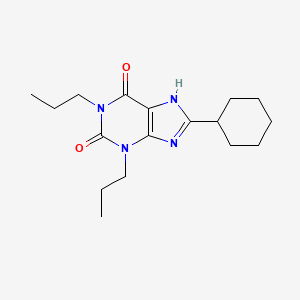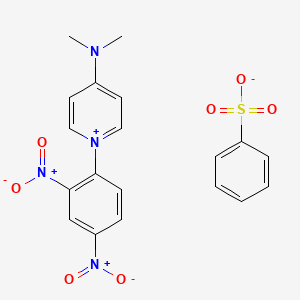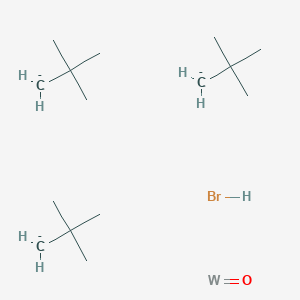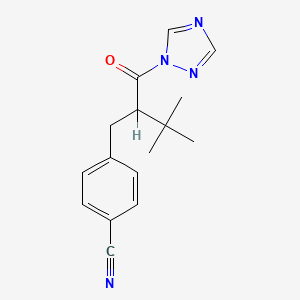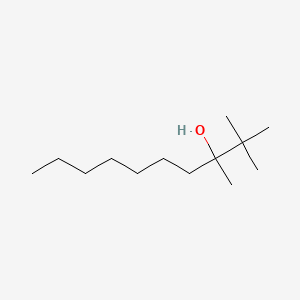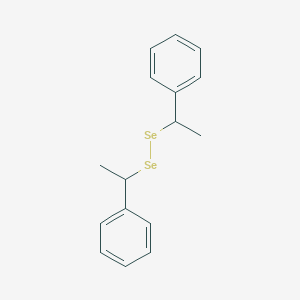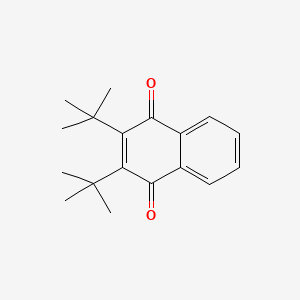
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is a chemical compound with a molecular formula of C18H24O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation reaction, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives with additional oxygen functionalities, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, its ability to interact with enzymes and proteins can modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the tert-butyl groups.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of tert-butyl groups.
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Another derivative with different substituents.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The bulky tert-butyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Número CAS |
104582-10-7 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2,3-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)13-14(18(4,5)6)16(20)12-10-8-7-9-11(12)15(13)19/h7-10H,1-6H3 |
Clave InChI |
WCFWUDWAINZKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
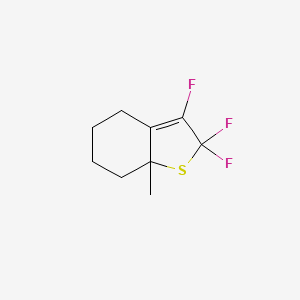

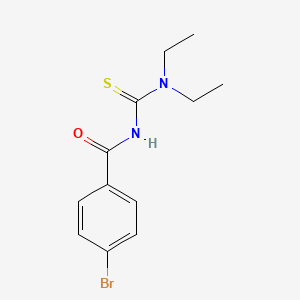
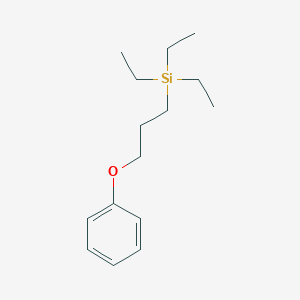
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
